![molecular formula C15H19NO B6352943 1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol CAS No. 1019500-37-8](/img/structure/B6352943.png)
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol” is a Betti base . It is obtained via a one-pot synthesis, and an intra-molecular O-H⋯N hydrogen bond stabilizes the molecular conformation . The dihedral angle between the fused ring system and the phenyl ring is 78.27 (5)° .
Synthesis Analysis
The compound is synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst . The products obtained were characterized using IR, 1 HNMR, 13 C NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of the compound is characterized by an intra-molecular O-H⋯N hydrogen bond that stabilizes the molecular conformation . The dihedral angle between the fused ring system and the phenyl ring is 78.27 (5)° . The crystal packing is characterized by helical chains of molecules linked by C-H⋯O hydrogen bonds .Chemical Reactions Analysis
The compound is synthesized via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Physical And Chemical Properties Analysis
The compound has a molecular formula of C21H23NO . The IR data for Betti bases reveals a characteristic absorption band in the range of 3420–3430 cm –1 for phenolic –OH stretching while a band at 3350–3360 cm –1 was observed for –NH stretching . 1 H NMR spectra depict the presence of singlet for phenolic proton, –NH and chiral –CH at δ 10.20 ppm, δ 7.00 ppm, and δ 6.60 ppm respectively .Applications De Recherche Scientifique
Anti-Inflammatory Activity
1-{[(Butan-2-yl)amino]methyl}naphthalen-2-ol and its related analogues have been explored for their anti-inflammatory properties. A study by Goudie et al. (1978) found that compounds with a butan-2-one side chain attached to the naphthalene ring showed significant anti-inflammatory activity. This was particularly evident when small lipophilic groups were present in certain positions of the naphthalene ring (Goudie et al., 1978).
Spectroscopic and Molecular Docking Studies
Rajamani et al. (2019) conducted a comprehensive study using various analytical techniques to characterize the compound 1-(pyridin-2-yl amino)methyl napthalene-2-ol. They performed DFT calculations and molecular docking studies, which suggested that the compound could bind efficiently with antimicrobial agents like ciprofloxacin (Rajamani et al., 2019).
Antituberculosis Activity
Omel’kov et al. (2019) reported the synthesis of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with notable antituberculosis activity. One of the synthesized compounds is undergoing clinical trials for its high antituberculosis efficacy (Omel’kov et al., 2019).
Physical Properties Studies
Studies by Han et al. (2012) on the physical properties of naphthalen-1-ol, naphthalen-2-ol, and 1-aminonaphthalene in various solvents contribute to understanding the behavior of related compounds, like this compound, in different solvent environments (Han et al., 2012).
Synthesis and Optical Purity
Research by Menicagli et al. (1979) focused on the synthesis and optical purity of 2-(α- and β-naphthyl)-butanes, starting from 2-(α- and β-naphthyl)-propionic acid. This research is relevant as it explores the synthetic routes and purity of compounds structurally similar to this compound (Menicagli et al., 1979).
Fluorescent Chemosensor Development
Azadbakht and Keypour (2012) synthesized a compound featuring two naphthalene units, which showed high selectivity and sensitivity for detecting Zn(2+) ions. This research highlights the potential of naphthalene derivatives in developing sensitive fluorescent chemosensors (Azadbakht & Keypour, 2012).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit dna gyrase , an enzyme that introduces supercoiling into DNA, which is essential for various processes such as replication and transcription.
Mode of Action
This interaction can cause changes in the DNA structure, preventing the normal functioning of the enzyme and leading to the death of the bacterial cell .
Biochemical Pathways
The inhibition of dna gyrase can disrupt dna replication and transcription, affecting the overall growth and proliferation of the bacterial cells .
Result of Action
The inhibition of dna gyrase can lead to the disruption of dna replication and transcription, which can result in the death of the bacterial cell .
Propriétés
IUPAC Name |
1-[(butan-2-ylamino)methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-11(2)16-10-14-13-7-5-4-6-12(13)8-9-15(14)17/h4-9,11,16-17H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXFNTOVWDIQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=CC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6352869.png)
![Ethyl 3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6352876.png)
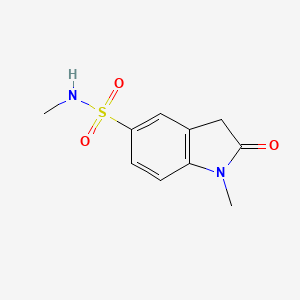
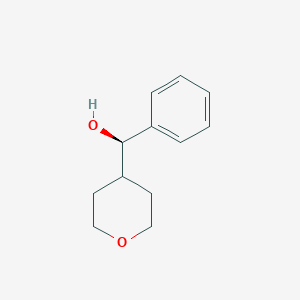
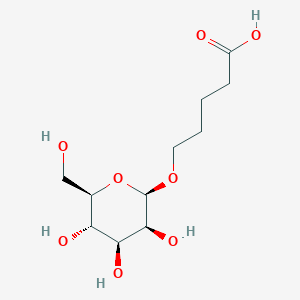



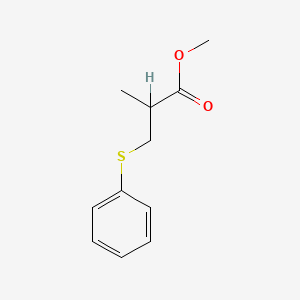
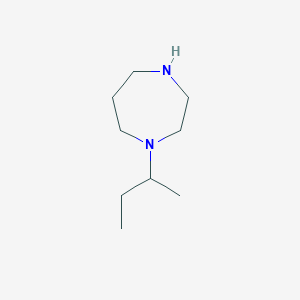
![2-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352936.png)

![(Butan-2-yl)[(2,5-dimethoxyphenyl)methyl]amine](/img/structure/B6352971.png)
![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)